L-Mobiletrex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH-4051 is an orally available methotrexate analogue designed to resist metabolic degradation. This compound has been developed to improve the safety and tolerability profile compared to methotrexate, a commonly used drug in the treatment of rheumatoid arthritis and other autoimmune diseases . CH-4051 exhibits anti-inflammatory, autoimmune, and anti-tumor properties and is a potent inhibitor of dihydrofolate reductase, an enzyme required for cell proliferation .
Preparation Methods
. The specific synthetic routes and reaction conditions for CH-4051 are proprietary and not publicly disclosed. it is known that the compound is designed to resist metabolic degradation, which is a key factor in its improved safety and tolerability profile .
Chemical Reactions Analysis
CH-4051 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CH-4051 can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of reduced derivatives .
Scientific Research Applications
In preclinical studies, CH-4051 has shown significant efficacy in reducing the severity of collagen-induced arthritis in animal models . Additionally, CH-4051 has been investigated for its potential use in the treatment of other autoimmune disorders, such as psoriasis and inflammatory bowel disease . The compound’s anti-tumor properties also make it a promising candidate for cancer therapy .
Mechanism of Action
CH-4051 exerts its effects by inhibiting dihydrofolate reductase, an enzyme required for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids . By inhibiting this enzyme, CH-4051 disrupts the synthesis of DNA, RNA, and proteins, leading to the suppression of cell proliferation . This mechanism of action is similar to that of methotrexate, but CH-4051 is designed to resist metabolic degradation, resulting in improved safety and tolerability .
Comparison with Similar Compounds
CH-4051 is structurally similar to methotrexate, but it has been designed to resist metabolic degradation, which is a key factor in its improved safety and tolerability profile . Other similar compounds include CH-1504, another methotrexate analogue developed by Chelsea Therapeutics . CH-1504 has shown significant efficacy in preclinical studies and is being investigated for its potential use in the treatment of autoimmune diseases and cancer . The unique feature of CH-4051 is its resistance to metabolic degradation, which sets it apart from other methotrexate analogues .
Properties
CAS No. |
227016-66-2 |
---|---|
Molecular Formula |
C23H23N5O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28)/t18-/m0/s1 |
InChI Key |
NAWXUBYGYWOOIX-SFHVURJKSA-N |
Isomeric SMILES |
C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.